Ácido isoquinolin-8-ilborónico

Descripción general

Descripción

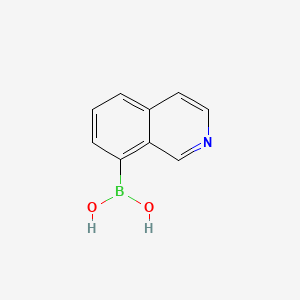

Isoquinolin-8-ylboronic acid is an organoboron compound with the molecular formula C9H8BNO2. It is a derivative of isoquinoline, where a boronic acid group is attached to the 8th position of the isoquinoline ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Aplicaciones Científicas De Investigación

Isoquinolin-8-ylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isoquinolin-8-ylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 8-bromoisoquinoline with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C under an inert nitrogen atmosphere. After the initial reaction, trimethyl borate (B(OMe)3) is added, and the mixture is warmed to 0°C. The reaction is quenched with aqueous sodium bicarbonate (NaHCO3) and extracted with ethyl acetate (EtOAc). The organic layers are then washed with brine, dried over sodium sulfate (Na2SO4), and concentrated. The residue is purified by silica gel column chromatography to yield isoquinolin-8-ylboronic acid .

Industrial Production Methods

While specific industrial production methods for isoquinolin-8-ylboronic acid are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Isoquinolin-8-ylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling isoquinolin-8-ylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: Isoquinolin-8-ylboronic acid can be oxidized to form isoquinoline-8-carboxylic acid.

Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Isoquinoline-8-carboxylic acid.

Substitution: Various substituted isoquinoline derivatives.

Mecanismo De Acción

The mechanism of action of isoquinolin-8-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst activates the boronic acid and the halide, enabling the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .

Comparación Con Compuestos Similares

Isoquinolin-8-ylboronic acid can be compared with other boronic acids and isoquinoline derivatives:

Phenylboronic Acid: Similar in its ability to undergo Suzuki-Miyaura coupling but lacks the isoquinoline ring, which can influence reactivity and selectivity.

Isoquinoline-5-boronic Acid: Another isoquinoline derivative with the boronic acid group at a different position, leading to different reactivity patterns.

Quinoline-8-boronic Acid: Similar structure but with a quinoline ring instead of isoquinoline, which can affect its chemical properties and applications.

Isoquinolin-8-ylboronic acid stands out due to its unique position of the boronic acid group, which can influence its reactivity and make it suitable for specific synthetic applications.

Actividad Biológica

Isoquinolin-8-ylboronic acid is an important compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties based on recent research findings.

1. Antibacterial Activity

Isoquinolin-8-ylboronic acid has been studied for its antibacterial properties, particularly against resistant strains of bacteria.

Key Findings:

- Mechanism of Action: Research indicates that isoquinoline derivatives function as allosteric inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is distinct from traditional fluoroquinolone antibiotics, which target the same enzyme but through different binding sites .

- Efficacy: In a screening study involving 352 small molecules, isoquinoline sulfonamides, including isoquinolin-8-ylboronic acid, demonstrated significant antibacterial activity against Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 6.25 µM .

Table 1: Antibacterial Activity of Isoquinolin-8-ylboronic Acid Derivatives

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Isoquinolin-8-ylboronic acid | E. coli | 6.25 |

| Isoquinoline sulfonamide | K. pneumoniae | 12.5 |

2. Anticancer Activity

Isoquinolin-8-ylboronic acid has also shown promising results in cancer research.

Case Studies:

- Prostate Cancer: A derivative of isoquinoline was found to exhibit potent inhibitory activity against the LASCPC-01 cell line (a neuroendocrine prostate cancer model), with an IC50 value of 0.47 µM and a selectivity index greater than 190-fold compared to the PC-3 prostate cancer cell line .

- Mechanism: The compound induces G1 cell cycle arrest and apoptosis in cancer cells, suggesting it may interfere with critical cellular processes necessary for tumor growth .

Table 2: Anticancer Efficacy of Isoquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Isoquinoline derivative | LASCPC-01 (NEPC) | 0.47 | >190 |

| Lycobetaine | PC-3 | N/A | N/A |

3. Other Pharmacological Activities

Beyond antibacterial and anticancer effects, isoquinolin derivatives have been investigated for additional biological activities:

Inflammatory Response Modulation:

Propiedades

IUPAC Name |

isoquinolin-8-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCMKNFWHLIGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NC=CC2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657367 | |

| Record name | Isoquinolin-8-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721401-43-0 | |

| Record name | Isoquinolin-8-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.